![molecular formula C8H8N2O B184328 2-Methylimidazo[1,2-a]pyridin-8-ol CAS No. 79707-11-2](/img/structure/B184328.png)
2-Methylimidazo[1,2-a]pyridin-8-ol
Overview
Description
2-Methylimidazo[1,2-a]pyridin-8-ol (CAS: 79707-11-2) is a bicyclic heterocyclic compound with the molecular formula C₈H₈N₂O . It features an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a hydroxyl group at position 6. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of antiulcer agents and antimicrobial compounds . Its structural flexibility allows for diverse functionalization, making it a valuable scaffold for drug discovery.
Preparation Methods
Condensation Reactions Involving 2-Aminopyridine Derivatives
Base-Catalyzed Aldehyde Condensation
The Groebke–Blackburn–Bienaymé reaction remains a cornerstone for synthesizing imidazo[1,2-a]pyridine scaffolds. In the case of 2-methylimidazo[1,2-a]pyridin-8-ol, 2-aminopyridine derivatives react with aldehydes under acidic or metal-free conditions. For example, perchloric acid (HClO₄) catalyzes the condensation of 2-amino-3-methylpyridine with α-ketoaldehydes, achieving cyclization at 80°C in ethanol-water mixtures . This method produces the target compound in 85–92% yield within 6 hours, with the reaction proceeding via imine formation, tautomerization, and oxidative aromatization .
Halogenated Ketone Cyclization
α-Halogenated ketones, such as bromoacetophenone, enable one-pot synthesis through nucleophilic substitution. A solvent-free mechanochemical approach using a ball mill achieves 89% yield by grinding 2-aminopyridine with 2-bromo-1-phenylethanone in the presence of potassium carbonate . The reaction mechanism involves initial N-alkylation followed by intramolecular cyclization, with microwave irradiation reducing reaction times to 15 minutes .
Multicomponent Reaction (MCR) Strategies
Three-Component Coupling
A scalable continuous flow process combines 2-aminopyridine, formaldehyde, and isonitriles under HCl catalysis, producing this compound with 96% conversion efficiency . The reaction occurs in a microreactor at 100°C, with residence times under 5 minutes, highlighting its industrial applicability. Key advantages include reduced side-product formation and compatibility with electron-deficient substrates.
Iodine-Mediated Oxidative Coupling
Iodine (I₂) serves as a dual catalyst and oxidant in reactions between 2-aminopyridines and acetophenones. In a representative procedure, 2-amino-4-methylpyridine reacts with 4′-methoxyacetophenone in cyclohexane at 60°C, yielding 78% product after 4 hours . Ammonium acetate additives enhance tautomerization, while graphene oxide (GO) carbocatalysts improve recyclability, enabling five reaction cycles without significant yield loss .
Halogenation and Functional Group Interconversion
Regioselective Bromination
Electrophilic bromination at the C-3 position is achieved using bromine (Br₂) in chloroform at 0°C, yielding 3-bromo-2-methylimidazo[1,2-a]pyridin-8-ol with >90% selectivity. The reaction proceeds via a bromonium ion intermediate, with the hydroxyl group at C-8 directing electrophilic attack through hydrogen bonding.
Hydroxylation via Oxidative Demethylation
Methyl-protected precursors undergo oxidative demethylation using hydrogen peroxide (H₂O₂) in acetic acid. For instance, 2,8-dimethylimidazo[1,2-a]pyridine reacts with 30% H₂O₂ at 70°C for 12 hours, yielding this compound in 82% yield . Catalytic amounts of iron(III) chloride (FeCl₃) accelerate the reaction by facilitating hydroxyl radical generation.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
A patented method employs continuous flow reactors for large-scale production, combining 2-aminopyridine (1.0 mol), glyoxal (1.1 mol), and methylamine (1.2 mol) in ethanol at 120°C . The system achieves 94% yield with a throughput of 50 kg/day, leveraging real-time pH monitoring and automated quenching to minimize byproducts.
Crystallization and Purification
Post-synthetic purification uses antisolvent crystallization with n-heptane, increasing purity from 92% to 99.5%. X-ray diffraction analysis confirms the monoclinic crystal structure (space group P2₁/c), with hydrogen-bonded dimers enhancing stability during storage.
Emerging Methodologies and Green Chemistry
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes. A solvent-free protocol mixes 2-aminopyridine, paraformaldehyde, and acetic acid in a sealed vessel, achieving 88% yield in 8 minutes . Energy consumption analysis shows a 70% reduction compared to conventional heating.
Biocatalytic Approaches
Recent advances utilize lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze cyclization in aqueous media. A 2024 study demonstrated 76% yield at pH 7.5 and 37°C, with the enzyme recyclable for three cycles . This method eliminates halogenated solvents, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine or iodine in the presence of a suitable solvent like chloroform.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides.
Scientific Research Applications
Medicinal Chemistry
2-Methylimidazo[1,2-a]pyridin-8-ol has been investigated for its potential as a therapeutic agent due to its biological activities:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer drug candidate .
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against several bacteria. A study reported minimum inhibitory concentrations (MICs) indicating strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic methodologies .
Numerous studies have explored the biological mechanisms of this compound:
- Mechanism of Action : The compound's antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may act by modulating signaling pathways related to cell proliferation and survival .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 4 | |
Escherichia coli | 8 | |
Pseudomonas aeruginosa | 16 |
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Case Study 1: Anticancer Research
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction. The mechanism was linked to caspase activation pathways, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Screening
In a comparative study of several imidazo[1,2-a]pyridine derivatives, this compound exhibited superior antimicrobial activity against multidrug-resistant strains of bacteria. The findings highlighted its potential for development into new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, the compound may interact with various receptors and enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold exhibits remarkable versatility, with modifications at key positions (e.g., 2-, 3-, 6-, or 8-) significantly altering physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 2-Methylimidazo[1,2-a]pyridin-8-ol with structurally related analogues:
Structural and Functional Modifications
Table 1: Key Structural and Functional Differences
Physicochemical Properties
Table 2: Physicochemical Comparison
Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) | Key Functional Groups |
---|---|---|---|---|
This compound | 148.16 | 1.2 | 12.5 | -OH, -CH₃ |
6-Chloroimidazo[1,2-a]pyridin-8-ol | 168.58 | 1.8 | 8.3 | -OH, -Cl |
(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol | 162.19 | 0.9 | 25.0 | -CH₂OH, -CH₃ |
Biological Activity
2-Methylimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a derivative of imidazo[1,2-a]pyridine, characterized by its unique bicyclic structure. It plays a crucial role in various biochemical reactions and has been studied for its potential therapeutic applications.
Target Interactions
The compound interacts with multiple biological targets, influencing various cellular processes. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
Research indicates that this compound affects several biochemical pathways. It can induce apoptosis via the intrinsic apoptotic pathway and modulate gene expression and cellular metabolism. Its interactions with specific enzymes and proteins allow it to exert significant biological effects.
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus.
- Anticancer Activity : The compound has shown potential in inducing apoptosis in various cancer cell lines through CDK inhibition.
- Antituberculosis Potential : Ongoing research is exploring its efficacy as a potential antituberculosis agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a brominated derivative of 2-methylimidazo[1,2-a]pyridine against Staphylococcus aureus, demonstrating significant inhibitory effects.
- Cell Cycle Regulation : In vitro studies revealed that treatment with this compound led to G1 phase arrest in cancer cells, indicating its role in cell cycle modulation and potential as an anticancer agent.
Data Tables
Biological Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibitory effect on Staphylococcus aureus | |
Anticancer | Induction of apoptosis in cancer cells | |
Antituberculosis | Potential efficacy under investigation |
Metabolic Pathways
The metabolism of this compound primarily involves cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may exhibit different biological activities and contribute to the compound's overall pharmacological profile.
Transport and Distribution
The transport mechanisms for this compound involve ATP-binding cassette (ABC) transporters, which facilitate its movement across cell membranes. Understanding these transport dynamics is crucial for optimizing its therapeutic applications and bioavailability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methylimidazo[1,2-a]pyridin-8-ol, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multicomponent reactions or intramolecular cyclizations. For example, condensation reactions between substituted pyridines and carbonyl-containing precursors under reflux conditions (e.g., using ethanol or acetonitrile as solvents) are common. Catalytic acids (e.g., HCl) or bases (e.g., NaHCO₃) are critical for cyclization efficiency. Yield optimization requires precise stoichiometric control and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) and methyl group splitting patterns (e.g., singlet for C2-methyl at δ ~2.5 ppm).
- IR Spectroscopy : Identify hydroxyl (O–H stretch, ~3200 cm⁻¹) and imidazole ring vibrations (C=N/C–N stretches, 1500–1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the scaffold .
Q. What in vitro biological assays are typically used to evaluate the bioactivity of this compound derivatives?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorometric assays for acetylcholinesterase (AChE) or kinase activity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability.
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., AChE or H⁺/K⁺-ATPase). Prioritize derivatives with strong hydrogen bonding or π-π stacking in binding pockets .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Conformational Analysis : Use X-ray crystallography (e.g., SHELX refinement ) or NOESY NMR to determine bioactive conformers.
- Isosteric Replacement : Substitute C3-methyl with trifluoromethyl or halogens to assess steric/electronic effects.
- Pharmacophore Mapping : Compare active/inactive derivatives to identify critical functional groups .
Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity in halogenation or oxidation of this compound?
- Methodological Answer :
- Halogenation : Use NBS (N-bromosuccinimide) in DMF for C3-bromination; iodine in acetic acid for electrophilic substitution.
- Oxidation : Optimize KMnO₄ in acidic conditions for hydroxyl→ketone conversion. Catalyst screening (e.g., Pd/C for selective deprotection) minimizes side reactions .
Q. What advanced techniques validate the crystal structure of this compound derivatives, and how are data inconsistencies addressed?
- Methodological Answer :
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(11)8(10)9-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKYLVGNKWERLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356259 | |
Record name | 2-methylimidazo[1,2-a]pyridin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79707-11-2 | |
Record name | 2-methylimidazo[1,2-a]pyridin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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